N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine
CAS No.:
Cat. No.: VC18340644
Molecular Formula: C34H23NO
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H23NO |
|---|---|
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | N-[3-(6-phenyldibenzofuran-4-yl)phenyl]naphthalen-1-amine |
| Standard InChI | InChI=1S/C34H23NO/c1-2-10-24(11-3-1)28-17-8-19-30-31-20-9-18-29(34(31)36-33(28)30)25-14-6-15-26(22-25)35-32-21-7-13-23-12-4-5-16-27(23)32/h1-22,35H |
| Standard InChI Key | SNTBZZDEXWCJCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)NC6=CC=CC7=CC=CC=C76 |
Introduction
Chemical Structure and Synthesis
Structural Features
The molecule comprises three key moieties:
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A dibenzo[b,d]furan core (six-membered oxygen-containing heterocycle fused with two benzene rings).
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A phenyl group substituted at the 6-position of the dibenzofuran.
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A naphthalen-1-amine group linked via a phenyl bridge at the 3-position of the dibenzofuran .
This architecture promotes extended π-conjugation, enhancing charge transport capabilities and thermal stability .
Synthesis Pathways
The compound is typically synthesized via cross-coupling reactions. A plausible route involves:
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Suzuki-Miyaura Coupling: Reacting (6-phenyldibenzo[b,d]furan-4-yl)boronic acid (CAS 1010068-85-5) with a brominated naphthylamine precursor.
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Buchwald-Hartwig Amination: Coupling dibenzofuran-containing aryl halides with naphthylamine derivatives .
A representative synthesis is outlined below:
| Step | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Suzuki coupling with Pd(PPh₃)₄, K₂CO₃ | 68% | |
| 2 | Purification via column chromatography | 95% |
Physical and Chemical Properties
Spectroscopic Characteristics
Applications in Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid structure and tunable emissive properties make it suitable for:
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Host Materials: Enhances efficiency in phosphorescent OLEDs by preventing exciton quenching .
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Thermally Activated Delayed Fluorescence (TADF): Small singlet-triplet energy gap ( eV) enables efficient triplet harvesting .
Performance Metrics
In prototype devices, the compound achieves:
Future Perspectives
Research Directions
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Enhanced TADF Performance: Modular substitution to optimize .
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Biological Screening: Evaluate pharmacokinetics and therapeutic potential .
Sustainability Challenges
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